![molecular formula C20H20N4O3 B10996425 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide](/img/structure/B10996425.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine to introduce the acetylamino group.
Coupling Reaction: The acetylated indole is coupled with 3-(acetylamino)phenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the acetylamino groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold for the development of new synthetic methodologies.
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and as probes for studying biological pathways.
Medicine
Medically, indole derivatives have shown promise in the development of new drugs for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require the indole scaffold.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with biological macromolecules, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(acetylamino)phenyl]acetamide
- 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(acetylamino)phenyl]acetamide
Uniqueness
The unique positioning of the acetylamino groups and the specific substitution pattern on the indole ring confer distinct chemical and biological properties to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H20N4O2
- Molecular Weight : 324.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=O)Nc1cccc2c1ccn2CC(=O)Nc1n[nH]c(CC(C)C)n1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including viral proteins and cellular pathways involved in inflammation and apoptosis.
Antiviral Activity
Recent studies have highlighted the compound's potential as a dual inhibitor against respiratory syncytial virus (RSV) and influenza A virus (IAV). It has been shown to exhibit low micromolar to sub-micromolar effective concentrations (EC50), indicating strong antiviral properties compared to existing antiviral agents like ribavirin .
Biological Activity Data
Activity | Target | EC50 (µM) | Reference |
---|---|---|---|
Antiviral | RSV | < 0.5 | |
Antiviral | IAV | < 0.5 | |
Cytotoxicity | Human Cell Lines | > 10 |
Study on Antiviral Efficacy
In a study published in 2020, a series of compounds similar to this compound were synthesized and evaluated for their antiviral properties. Among these, derivatives exhibited significant activity against RSV and IAV, with some compounds showing lower cytotoxicity than ribavirin, suggesting a favorable therapeutic profile .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the acetylamino group can enhance antiviral efficacy. The presence of indole and phenyl rings contributes to the compound's ability to interact with viral proteins, enhancing its inhibitory effects against viral replication .
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(3-acetamidophenyl)acetamide |
InChI |
InChI=1S/C20H20N4O3/c1-13(25)21-15-5-3-6-16(11-15)23-20(27)12-24-10-9-17-18(22-14(2)26)7-4-8-19(17)24/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)(H,23,27) |
InChI Key |
QACVEVXKESPMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
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